molecular formula C24H30Br2N2O3 B11544399 4-(decyloxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11544399
M. Wt: 554.3 g/mol
InChI Key: GYDUYCLTZHERRG-WPWMEQJKSA-N
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Description

4-(Decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a decyloxy group, a dibromo-hydroxyphenyl group, and a benzohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of 4-(decyloxy)benzohydrazide, which can be synthesized by reacting 4-(decyloxy)benzoic acid with hydrazine hydrate under reflux conditions . The resulting benzohydrazide is then subjected to a condensation reaction with 3,5-dibromo-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dibromo-hydroxyphenyl group allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dibromo-hydroxyphenyl group distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C24H30Br2N2O3

Molecular Weight

554.3 g/mol

IUPAC Name

4-decoxy-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H30Br2N2O3/c1-2-3-4-5-6-7-8-9-14-31-20-12-10-19(11-13-20)24(30)28-27-17-18-15-21(25)23(29)22(26)16-18/h10-13,15-17,29H,2-9,14H2,1H3,(H,28,30)/b27-17+

InChI Key

GYDUYCLTZHERRG-WPWMEQJKSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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